molecular formula C10H12ClNSi B8560410 2-Trimethylsilylethynyl-5-chloropyridine

2-Trimethylsilylethynyl-5-chloropyridine

Cat. No.: B8560410
M. Wt: 209.75 g/mol
InChI Key: MDXUUWIEIGOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilylethynyl-5-chloropyridine is a halogenated pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 2-position and a chlorine atom at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable diverse reactivity. The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, facilitating selective cross-coupling reactions (e.g., Sonogashira couplings), while the chlorine atom enhances electrophilicity at the pyridine ring, enabling nucleophilic substitutions .

The TMS-ethynyl group is typically introduced via palladium-catalyzed couplings, as described in methodologies for related halogenated pyridines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Trimethylsilylethynyl-5-chloropyridine with structurally related pyridine derivatives:

Compound Name Substituents CAS Number Key Properties/Applications References
This compound 2-TMS-ethynyl, 5-Cl Not provided Cross-coupling precursor; medicinal intermediate
2-Amino-5-chloropyridine 2-NH₂, 5-Cl 1072-98-6 Building block for agrochemicals, pharmaceuticals
2-Chloro-5-nitropyridine 2-Cl, 5-NO₂ 4548-45-2 Intermediate in explosives, dyes
3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)pyridine 3-Cl, 2-phenoxy, 5-CF₃ 87170-48-7 Herbicide precursor; bioactive scaffold
5-Chloro-2-hydroxy-3-nitropyridine 5-Cl, 2-OH, 3-NO₂ Not provided Chelating agent; corrosion inhibitor

Reactivity and Stability

  • Electrophilic Reactivity : The 5-chloro substituent in this compound enhances electrophilicity at the pyridine ring, similar to 2-chloro-5-nitropyridine (CAS 4548-45-2). However, the electron-withdrawing nitro group in the latter increases ring deactivation, reducing nucleophilic substitution rates compared to the TMS-ethynyl analog .
  • Protective Group Utility: The TMS-ethynyl group offers stability under basic conditions, unlike 2-amino-5-chloropyridine (CAS 1072-98-6), where the amino group requires protection during harsh reactions .
  • Thermal Stability : Compounds with trifluoromethyl groups (e.g., 3-Chloro-2-(...)-5-(trifluoromethyl)pyridine, CAS 87170-48-7) exhibit higher thermal stability due to the strong C-F bonds, whereas TMS-ethynyl derivatives may decompose at elevated temperatures .

Properties

Molecular Formula

C10H12ClNSi

Molecular Weight

209.75 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3

InChI Key

MDXUUWIEIGOYPD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 ml (10 mmol) of trimethylsilylacetylene, 40 ml of diethylamine and 1.5 g (10 mmol) of 2,5-dichloropyridine are stirred at 20° under argon. To the colourless solution obtained there are added 0.1 g (0.4 mmol) of triphenylphosphine, 0.01 g (0.05 mmol) of copper-(I) iodide as well as 0.06 g (0.25 mmol) of palladium-dichloro-bis(acetonitrile). The reaction solution is subsequently heated to reflux for 5 hours while stirring. After cooling to 25° the reaction solution is evaporated at 40° under reduced pressure. 50 ml of ethanol are subsequently added to the residue and the mixture is again evaporated. The crude product is filtered over 30 g of silica gel with ethyl acetate and the eluate is evaporated, whereby 1.6 g of brown liquid remain behind. 1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there are obtained as the main fraction 0.6 g of 2-trimethylsilylethynyl-5-chloropyridine which solidifies upon standing.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium dichloro-bis(acetonitrile)
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
copper-(I) iodide
Quantity
0.01 g
Type
catalyst
Reaction Step Two

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